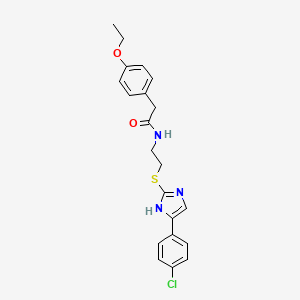
2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid, also known as MPPC or OPC-15161, is a chemical compound with potential therapeutic applications. It belongs to the class of piperidine carboxylic acid derivatives and has been studied for its pharmacological properties.
Scientific Research Applications
X-ray Powder Diffraction Data
The compound is an intermediate in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data are significant for understanding its structural characteristics, vital for pharmaceutical applications (Wang, Suo, Zhang, Hou, & Li, 2017).
Nursing and Treatment Applications
This compound shows promise in nursing and treatment applications against children's bronchial pneumonia. Its biological activity and interaction with receptors were studied, providing insights into its therapeutic potential (Ding & Zhong, 2022).
Novel Heterocyclic System
In a study exploring novel annulated products from aminonaphthyridinones, this compound demonstrated reactivity that could be significant in developing new pharmaceutical compounds (Deady & Devine, 2006).
Crystal Structure Analysis
Research on the crystal structure of related compounds provides insights into the molecular arrangement and potential applications in materials science or pharmaceuticals (Nye, Turnbull, & Wikaira, 2013).
Reactive Intermediates in Peptide Synthesis
The compound's role as a reactive intermediate in peptide synthesis highlights its importance in biochemistry and drug development (Crisma, Valle, Formaggio, Toniolo, & Bagno, 1997).
Synthesis and Reactions
Exploration of synthesis and reaction pathways of similar compounds is vital for developing novel synthetic methods in organic chemistry, which can have wide-ranging applications (Pimenova, Krasnych, Goun, & Miles, 2003).
Assay in Penicillium chrysogenum Fermentations
The assay of related compounds in fermentations by Penicillium chrysogenum contributes to our understanding of biochemical pathways and the production of vital compounds like penicillin (Kurz↦kowski et al., 1990).
Synthetic Studies for Microsclerodermins
Investigation into the synthesis of core building blocks for related compounds aids in the development of new drugs and bioactive molecules (Sasaki, Hamada, & Shioiri, 1997).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-3-7-15(8-4-13)21-18(22)12-11-17(20(23)24)19(21)14-5-9-16(25-2)10-6-14/h3-10,17,19H,11-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXFDDOWIRXNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2433770.png)
![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2433772.png)


![N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2433776.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride](/img/structure/B2433780.png)
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)




